An In-depth Technical Guide to 4-CF3-Tpp-DC: A Mitochondriotropic Carrier
An In-depth Technical Guide to 4-CF3-Tpp-DC: A Mitochondriotropic Carrier
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-CF3-Tpp-DC, chemically known as decyltris[4-(trifluoromethyl)phenyl]-phosphonium, monobromide, is a specialized, inert mitochondriotropic carrier molecule.[1] Its unique chemical structure, featuring trifluoromethyl groups on the phenyl rings of a triphenylphosphonium (TPP) cation, allows it to target mitochondria without inducing the mitochondrial depolarization or cell death associated with traditional TPP carriers.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to 4-CF3-Tpp-DC, positioning it as a superior tool for the targeted delivery of therapeutics and probes to mitochondria.
Chemical Structure and Properties
4-CF3-Tpp-DC is a salt with a positively charged phosphonium (B103445) cation and a bromide anion. The core of the cation is a phosphorus atom bonded to three 4-(trifluoromethyl)phenyl groups and one decyl chain. The trifluoromethyl groups are key to its inert nature as they are strongly electron-withdrawing, which decreases the electron density on the phosphorus atom.[2][3] This modification abrogates the uncoupling of oxidative phosphorylation, a detrimental side effect observed with conventional TPP carriers.[2]
Physicochemical Properties
A summary of the key physicochemical properties of 4-CF3-Tpp-DC is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | decyltris[4-(trifluoromethyl)phenyl]-phosphonium, monobromide | --INVALID-LINK-- |
| Synonym | 4-CF3-Triphenylphosphonium-DC | --INVALID-LINK-- |
| CAS Number | 2661108-93-4 | --INVALID-LINK-- |
| Molecular Formula | C31H33F9P • Br | --INVALID-LINK-- |
| Formula Weight | 687.5 g/mol | --INVALID-LINK-- |
| Purity | ≥98% | --INVALID-LINK-- |
| Appearance | Crystalline solid | --INVALID-LINK-- |
| Solubility | DMF: 5 mg/mL, DMSO: 10 mg/mL, Ethanol: 5 mg/mL | --INVALID-LINK-- |
| λmax | 225 nm | --INVALID-LINK-- |
| Storage | -20°C | --INVALID-LINK-- |
| Stability | ≥ 4 years | --INVALID-LINK-- |
Mechanism of Mitochondrial Targeting
The accumulation of 4-CF3-Tpp-DC within mitochondria is driven by the large mitochondrial membrane potential (ΔΨm), which is negative on the inside. The positively charged phosphonium cation is lipophilic and can permeate the mitochondrial membranes, leading to its accumulation in the mitochondrial matrix.
Caption: Mitochondrial uptake of 4-CF3-Tpp-DC.
Experimental Protocols
Synthesis of 4-CF3-Tpp-DC
The synthesis of decyltris[4-(trifluoromethyl)phenyl]phosphonium bromide is a multi-step process that begins with the Grignard reaction of 4-bromobenzotrifluoride (B150022), followed by reaction with phosphorus trichloride (B1173362) to form tris[4-(trifluoromethyl)phenyl]phosphine. The final step involves the alkylation of the phosphine (B1218219) with 1-bromodecane (B1670165).
Step 1: Synthesis of tris[4-(trifluoromethyl)phenyl]phosphine
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To a solution of 4-bromobenzotrifluoride in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, add magnesium turnings.
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Initiate the Grignard reaction by gentle heating.
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After the formation of the Grignard reagent, cool the reaction mixture and add phosphorus trichloride dropwise.
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Stir the reaction mixture at room temperature overnight.
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Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
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Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel to obtain tris[4-(trifluoromethyl)phenyl]phosphine.
Step 2: Synthesis of decyltris[4-(trifluoromethyl)phenyl]phosphonium bromide (4-CF3-Tpp-DC)
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Dissolve tris[4-(trifluoromethyl)phenyl]phosphine and a molar excess of 1-bromodecane in a suitable solvent such as toluene.
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Heat the reaction mixture at reflux for an extended period (e.g., 48-72 hours) under an inert atmosphere.
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Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
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Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove unreacted 1-bromodecane.
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Recrystallize the crude product from a suitable solvent system (e.g., dichloromethane/diethyl ether) to yield pure decyltris[4-(trifluoromethyl)phenyl]phosphonium bromide.
Assessment of Mitochondrial Respiration (Cell Mito Stress Test)
The effect of 4-CF3-Tpp-DC on mitochondrial function can be assessed using a Seahorse XF Analyzer to perform a cell mito stress test. This assay measures the oxygen consumption rate (OCR) of cells in real-time and determines key parameters of mitochondrial respiration.
Materials:
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C2C12 myotubes (or other relevant cell line)
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Seahorse XF Cell Culture Microplates
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Assay medium (e.g., DMEM supplemented with glucose, pyruvate, and glutamine)
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4-CF3-Tpp-DC and other test compounds
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Mitochondrial inhibitors: oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of rotenone (B1679576) and antimycin A.
Procedure:
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Seed C2C12 cells in a Seahorse XF cell culture microplate and allow them to differentiate into myotubes.
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Treat the myotubes with various concentrations of 4-CF3-Tpp-DC for a specified period (e.g., 20 hours).
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Prior to the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
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Load the sensor cartridge with the mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A) for sequential injection.
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Place the cell culture microplate in the Seahorse XF Analyzer and initiate the cell mito stress test protocol.
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Measure the basal OCR, followed by sequential injections of the inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Caption: Workflow for the Cell Mito Stress Test.
Biological Activity and Advantages
The primary advantage of 4-CF3-Tpp-DC over traditional TPP carriers is its inertness towards mitochondrial function. Studies have shown that it does not uncouple mitochondrial respiration or induce mitochondrial depolarization, even at concentrations where conventional TPP compounds exhibit significant toxicity.
Quantitative Biological Data
The following table summarizes the comparative effects of a standard TPP carrier (H-TPP-DC) and 4-CF3-Tpp-DC on mitochondrial respiration in C2C12 cells.
| Compound | Concentration for significant uncoupling | Effect on Mitochondrial Membrane Potential | Reference |
| H-TPP-DC | ~250 nM | Significant depolarization at 125-250 nM | --INVALID-LINK-- |
| 4-CF3-Tpp-DC | No significant uncoupling up to 2000 nM | No significant depolarization up to 2000 nM | --INVALID-LINK-- |
Conclusion
4-CF3-Tpp-DC represents a significant advancement in the field of mitochondrial-targeted drug and probe delivery. Its unique chemical design renders it biologically inert with respect to mitochondrial energy metabolism, thereby providing a reliable and non-perturbing vehicle for studying and treating mitochondrial dysfunction. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers looking to utilize this novel carrier in their work.
